2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core structure. Its key structural features include:
- A pyrazolo[1,5-a]pyrazin-4-one scaffold.
- A 3,4-dimethoxyphenyl group at position 2.
- A 3-methoxyphenylmethyl substituent at position 3.
This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of methoxy groups on the aryl rings likely enhances lipophilicity and influences binding interactions with biological targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-17-6-4-5-15(11-17)14-24-9-10-25-19(22(24)26)13-18(23-25)16-7-8-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWJAMNCLGGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazolo-pyrazinones and pyrazoline derivatives:
Key Observations :
- The target compound’s three methoxy groups contribute to higher polarity compared to chlorinated or alkyl-substituted analogues (e.g., the 4-chlorophenyl derivative in ).
- Bulkier substituents (e.g., tetrahydroquinoline in ) increase molecular weight and may improve pharmacokinetic profiles by enhancing protein binding.
Comparison with Analogues:
- Pyrazoline derivatives (e.g., ): Synthesized via chalcone intermediates reacting with hydrazines under acidic conditions.
- Tetrahydroquinoline-containing analogue (): Likely involves amide coupling or palladium-catalyzed cross-coupling.
Melting Points and Solubility:
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